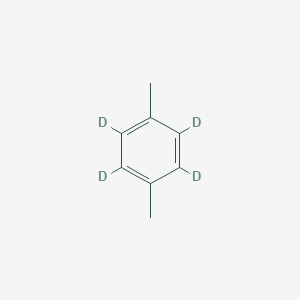

1,4-Dimethyl(~2~H_4_)benzene

描述

Significance of Deuterium (B1214612) Incorporation in Chemical Research

The substitution of hydrogen with its heavier, stable isotope, deuterium, is a powerful technique in chemical research with wide-ranging applications. This process, known as deuterium labeling or deuteration, provides a subtle yet discernible alteration to a molecule's properties without significantly changing its chemical structure. youtube.com The increased mass of deuterium—possessing a proton and a neutron compared to hydrogen's single proton—leads to a stronger carbon-deuterium (C-D) bond relative to the carbon-hydrogen (C-H) bond. scielo.org.mxscielo.org.mx This fundamental difference gives rise to the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a different rate than those involving a C-H bond. scielo.org.mxchem-station.com

The KIE is a cornerstone of mechanistic studies, allowing researchers to elucidate complex reaction pathways. chem-station.comthalesnano.com By selectively replacing hydrogen atoms with deuterium, scientists can track the movement of atoms and identify which bonds are broken or formed during a chemical transformation. synmr.in This has proven invaluable in organic synthesis, biochemistry, and pharmacology. synmr.in

Beyond mechanistic elucidation, deuterium labeling has several other critical applications in scientific research:

Metabolic Studies: In drug discovery and development, deuterated compounds are used to trace the metabolic fate of molecules within a biological system. clearsynth.com This helps researchers understand how drugs are absorbed, distributed, metabolized, and excreted, leading to the design of safer and more effective pharmaceuticals. clearsynth.comacs.org

Analytical Standards: Deuterium-labeled molecules serve as ideal internal standards for mass spectrometry. thalesnano.com Their chemical similarity to the non-labeled analyte, combined with their distinct mass, enhances the accuracy and reliability of quantitative measurements. thalesnano.com

Spectroscopic Analysis: In nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are routinely used to avoid overwhelming signals from protons in the solvent, thereby allowing for clearer observation of the analyte's signals. synmr.in Furthermore, specific deuterium labeling within a molecule can provide valuable information about its three-dimensional structure and dynamics. clearsynth.com

Materials Science: The incorporation of deuterium can enhance the properties and durability of materials. chem-station.com For instance, in organic light-emitting diodes (OLEDs), deuteration can lead to more stable materials due to the stronger C-D bond. acs.org

Overview of Deuterated Aromatic Hydrocarbons as Research Probes

Deuterated aromatic hydrocarbons, a specific class of deuterium-labeled compounds, are particularly valuable as research probes. Aromatic systems are ubiquitous in chemistry and biology, forming the core structures of many natural products, pharmaceuticals, and industrial chemicals. snnu.edu.cn The ability to introduce deuterium into the aromatic ring allows for detailed investigation of reactions and interactions involving these fundamental structures.

The exchange of hydrogen for deuterium in aromatic rings can be achieved through various methods, including acid-catalyzed exchange using a labeled acid like D₂SO₄ in D₂O. youtube.com This allows for the replacement of hydrogen atoms on the benzene (B151609) ring with deuterium. youtube.com

Deuterated aromatic hydrocarbons have been instrumental in several areas of research:

Reaction Mechanism Elucidation: They are used to study the mechanisms of electrophilic aromatic substitution, a fundamental reaction type for aromatic compounds. youtube.com The position and extent of deuterium incorporation can provide insights into the intermediates and transition states involved.

Enzymatic Reactions: In biochemistry, deuterated aromatic substrates are used to probe the mechanisms of enzymes that act on aromatic rings, such as monooxygenases. nih.gov The observed isotope effects can help to understand how these enzymes achieve their high specificity and efficiency. nih.gov

Polymer Science: In the field of polymer science, deuteration of aromatic monomers is used to create polymers with enhanced stability. scielo.org.mx The stronger C-D bonds in the resulting polymer can lead to materials with improved resistance to degradation.

Neutron Scattering: Deuterated aromatic compounds are valuable in neutron scattering techniques. The difference in scattering lengths between hydrogen and deuterium allows for contrast variation, which is a powerful tool for studying the structure and dynamics of complex systems like polymers and biological membranes. scielo.org.mx

Rationale for Investigating 1,4-Dimethyl(2H_4)benzene as a Model Compound

1,4-Dimethyl(2H₄)benzene, also known as deuterated p-xylene (B151628), serves as an excellent model compound for investigating various chemical and physical phenomena. nih.govresearchgate.net Its symmetrical structure simplifies the analysis of experimental data, particularly in spectroscopic studies. The presence of both aromatic and methyl group protons (or deuterons) allows for the simultaneous investigation of different types of C-H (or C-D) bonds within the same molecule.

Specific research applications where 1,4-dimethyl(2H₄)benzene has been employed or holds significant potential include:

Enzyme Mechanism Studies: The hydroxylation of ring-deuterated p-xylene by enzymes like toluene (B28343) 4-monooxygenase has been studied to understand the mechanism of aromatic hydroxylation. nih.gov The observation of a significant inverse isotope effect provided evidence for a change in hybridization at the carbon atom undergoing hydroxylation. nih.gov

Neutron Spectrometry: Deuterated xylene has been evaluated for its use as a scintillator in fusion neutron spectrometers. aip.orgaip.orgnih.gov Studies have shown that deuterated xylene has superior performance compared to its non-deuterated counterpart in resolving neutron energy spectra. aip.orgaip.orgnih.gov

NMR Studies in Liquid Crystals: Perdeuterated p-xylene-d₁₀ has been used as a probe molecule in deuterium NMR studies of nematic liquid crystals. researchgate.net By dissolving in the liquid crystal, the deuterium NMR spectrum of the deuterated p-xylene provides information about the alignment and dynamics of the liquid crystal director. researchgate.net

The investigation of 1,4-dimethyl(2H₄)benzene provides fundamental insights that can be extrapolated to more complex aromatic systems. Its utility as a model compound stems from its structural simplicity, the distinct chemical environments of its protons, and its relevance to important areas of research such as enzyme mechanisms and materials science.

Structure

3D Structure

属性

IUPAC Name |

1,2,4,5-tetradeuterio-3,6-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLKBWYHVLBVBO-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583834 | |

| Record name | 1,4-Dimethyl(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16034-43-8 | |

| Record name | 1,4-Dimethyl(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16034-43-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 1,4 Dimethyl 2h 4 Benzene Analogues

Hydrogen-Deuterium Exchange (H/D Exchange) Methodologies

Hydrogen-deuterium (H/D) exchange reactions represent the most direct and atom-economical methods for synthesizing deuterated compounds. These strategies involve the substitution of C-H bonds with C-D bonds using a suitable deuterium (B1214612) source, often catalyzed by acids or transition metals.

Acid-Catalyzed Deuteration Approaches (e.g., D2SO4, D3PO4/BF3/D2O)

Strong deuterated acids are effective reagents for the electrophilic substitution of aromatic protons with deuterium. Methods for forming deuterated aromatic compounds include treating the non-deuterated version with deuterated acids like D2SO4 or a mixture of D3PO4•BF3/D2O over several hours or days. googleapis.com This approach is driven by the high acidity of the medium, which facilitates the protonation (or more accurately, deuteration) of the aromatic ring to form a sigma complex, followed by the loss of a proton to restore aromaticity.

The reactivity of the aromatic ring is a key factor; electron-donating groups, such as the methyl groups in 1,4-dimethylbenzene, activate the ring towards electrophilic substitution, making this method particularly suitable. In a typical procedure, the aromatic compound is treated with a strong deuterated acid, often in a deuterated solvent to ensure a high isotopic enrichment of the reaction medium. googleapis.comgoogle.com For instance, a practical synthesis of deuterium-labeled indoles, which are also activated aromatic systems, was achieved by treatment with 20 wt % D2SO4 in deuterated methanol (B129727) at elevated temperatures (60–90 °C). acs.org Similarly, the combination of D3PO4, BF3, and D2O has been successfully used for the deuteration of various aromatic substrates, achieving high levels of deuterium incorporation. researchgate.net

Transition Metal-Catalyzed Hydrogen Isotope Exchange

Transition metal catalysis offers a powerful and often more selective alternative to acid-catalyzed methods for H/D exchange. These reactions can proceed under milder conditions and exhibit high functional group tolerance.

Palladium-on-carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenation and related processes. For deuteration, a convenient system utilizing Pd/C in combination with aluminum (Al) and deuterium oxide (D2O) has been developed. researchgate.netmdpi.comnih.gov In this approach, deuterium gas (D2) is generated in situ from the reaction between aluminum and D2O. mdpi.comnih.gov The commercially available palladium catalyst then facilitates the H-D exchange reaction between the generated D2 and the aromatic substrate. researchgate.netmdpi.comnih.gov

This method is considered environmentally benign as it uses D2O as the deuterium source and the primary waste product is the stable and non-toxic aluminum oxide. researchgate.net The procedure's simplicity, safety, and high efficiency make it an attractive alternative to methods requiring expensive and difficult-to-handle D2 gas. mdpi.comnih.gov The system has been effectively applied to the chemo- and regioselective H-D exchange of various building blocks. researchgate.netresearchgate.net

Table 1: Palladium-Mediated Deuteration Findings Data for this specific analogue is inferred from general methodologies for arenes.

| Substrate | Catalyst System | Deuterium Source | Conditions | Deuteration Level | Reference(s) |

|---|---|---|---|---|---|

| General Arenes | Pd/C-Al | D₂O | 80 °C | High | researchgate.net, mdpi.com |

| Phenylalanine | Pd/C-Al | D₂O | 80 °C, 4h | >98% (aromatic) | researchgate.net |

Iridium complexes are among the most efficient and widely used homogeneous catalysts for H/D exchange. academie-sciences.fr These catalysts can activate C-H bonds in arenes, allowing for exchange with deuterium from sources like benzene-d6 (B120219) or D2O. academie-sciences.frchemrxiv.org The development of various iridium-based catalysts has expanded the scope of HIE to a wide range of substrates. researchgate.net

Some iridium catalysts require a directing group on the substrate to achieve high selectivity, often favoring the ortho position to the directing group. academie-sciences.fr However, significant progress has been made in developing catalysts that operate on non-directed arenes or exhibit complementary selectivity. chemrxiv.orgacs.org For instance, supported iridium nanoparticles have been developed that selectively deuterate the para- and meta-C(sp2)–H bonds, leaving ortho positions untouched, which is a reversal of the selectivity often seen with directing-group-assisted methods. chemrxiv.org Early-late heterobimetallic complexes, combining iridium with an early transition metal like hafnium, have also shown enhanced catalytic efficiency, suggesting a synergistic effect between the metals. rsc.orgrsc.org

Table 2: Iridium-Catalyzed HIE Research Findings

| Substrate | Catalyst | Deuterium Source | Conditions | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Arenes | Cp*Ir(III) platform | Various | N/A | Broad C–H ortho-heteroarylation with 16 directing group types | acs.org |

| (Hetero)arenes | Supported Ir Nanoparticles | C₆D₆ | Mild | Selective for para- and meta-C(sp²)-H bonds | chemrxiv.org |

| (Hetero)arenes | [Hf(CH₂tBu)₃(H)ₓIrCp*] | C₆D₆ | 120 °C | Improved catalytic efficiency over monometallic analogues | rsc.org, rsc.org |

The use of earth-abundant and less toxic metals like manganese for catalysis is a growing area of interest. rsc.org Manganese-catalyzed C-H activation has been successfully applied to the deuteration of aromatic compounds. rsc.orgnih.gov A common strategy involves the use of a transient directing group, where an amine is added in catalytic amounts. rsc.orgrsc.orgzenodo.org This amine reacts in situ with an aldehyde on the substrate to form an imine, which then directs the manganese catalyst to activate and deuterate the C-H bonds at the ortho position. rsc.orgrsc.org Using D2O as an inexpensive and readily available deuterium source, this method shows excellent functional group tolerance. rsc.orgnih.gov

While many reported examples focus on benzaldehydes or other substrates with a handle for the transient directing group, the underlying principles of manganese-mediated C-H activation are being extended to a broader range of substrates. rsc.orgchemistryviews.org Heterogeneous catalysts based on manganese supported on biopolymers like starch have also been developed for the deuteration of electron-rich arenes and heterocycles. nih.gov

Table 3: Manganese-Catalyzed Deuteration Research Findings

| Substrate Type | Catalyst | Deuterium Source | Key Feature | Deuteration Position | Reference(s) |

|---|---|---|---|---|---|

| Benzaldehydes | Mn(CO)₅Br / Amine | D₂O | Transient directing group | Ortho-selective | rsc.org, rsc.org |

| Aromatic Amidines | Mn(CO)₅Br | D₂O | Amidine as directing group | Ortho-selective | chemistryviews.org |

| Anilines, Phenols | Mn@Starch | D₂O | Heterogeneous catalyst | Ortho-positions | nih.gov |

Iron, the most abundant transition metal, offers a cost-effective and environmentally friendly option for catalysis. Methodologies using both simple iron salts and advanced nanostructured iron catalysts have been developed for the deuteration of arenes. thieme-connect.comnature.com Homogeneous catalysis can be achieved using simple iron salts, such as iron(III) triflate (Fe(OTf)3), which effectively catalyze H/D exchange in electron-rich arenes using D2O as the isotope source. thieme-connect.comthieme-connect.comresearchgate.net These reactions are typically run at elevated temperatures (e.g., 90 °C) and can achieve high levels of deuterium incorporation by adjusting the catalyst loading and the amount of D2O. thieme-connect.com

In the realm of heterogeneous catalysis, a highly effective nanostructured iron catalyst prepared by combining cellulose (B213188) with iron salts has been reported. nature.comnih.gov This air- and water-stable catalyst enables the selective deuteration of anilines, phenols, indoles, and other heterocycles using D2O. nih.gov A key advantage of this heterogeneous system is its scalability, which has been demonstrated by preparing deuterated compounds on a kilogram scale, highlighting its industrial applicability. nature.comnih.gov

Table 4: Iron-Mediated Deuteration Research Findings

| Substrate Type | Catalyst | Deuterium Source | Conditions | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| Electron-Rich Arenes | Fe(OTf)₃ (homogeneous) | D₂O | 90 °C, CH₃CN | Convenient, uses simple iron salts | thieme-connect.com, thieme-connect.com |

| Anilines, Phenols, Indoles | Nanostructured Fe (heterogeneous) | D₂O / H₂ pressure | 120 °C | Scalable, air- and water-stable catalyst | nature.com, nih.gov |

Ruthenium-Catalyzed Deuteration

Ruthenium complexes have emerged as effective catalysts for hydrogen isotope exchange (HIE) reactions, enabling the deuteration of aromatic compounds. researchgate.net These catalysts can activate otherwise inert C-H bonds, facilitating the exchange of hydrogen for deuterium. The reaction mechanism for the dehydrogenation of N-heterocycles, for example, is proposed to start with N-H activation by the ruthenium center, followed by C-H activation and isomerization, which ultimately liberates molecular hydrogen. ias.ac.in A similar C-H activation principle applies to the deuteration of arenes.

Research has demonstrated that a dinuclear monohydrido bridged ruthenium complex can efficiently catalyze the acceptorless dehydrogenation of heterocycles. ias.ac.in Furthermore, a ruthenium dihydrogen complex has been successfully used as a catalyst precursor for the catalytic H/D exchange of aromatic compounds, such as o-xylene (B151617), using deuterated benzene (B151609) (C6D6) as the deuterium source. uni-koeln.de In some electrocatalytic systems, ruthenium-deuterium species are considered key intermediates that directly reduce aromatic compounds. nih.gov

A study utilizing a stable trans-dihydride N-heterocyclic carbene (NHC) iron complex, while not ruthenium, provides insight into the regioselectivity of such metal-catalyzed reactions. For m-xylene (B151644), this iron complex preferentially deuterated the sterically most accessible meta-position (98%), with no deuteration observed at the ortho position. nih.gov This highlights the steric influence that is a common feature in many metal-catalyzed HIE reactions.

Table 1: Examples of Metal-Catalyzed Deuteration of Aromatic Compounds

| Substrate | Catalyst System | Deuterium Source | Key Finding | Citation |

|---|---|---|---|---|

| o-Xylene | Ruthenium dihydrogen complex | Benzene-d6 | Successful catalytic H/D exchange demonstrated. | uni-koeln.de |

| m-Xylene | trans-dihydride NHC Iron Complex | Benzene-d6 | Preferential deuteration at the meta-position (98%). | nih.gov |

Base-Catalyzed Deuteration

Base-catalyzed deuteration offers a metal-free pathway for deuterium incorporation. nih.gov The general mechanism involves the abstraction of an acidic proton from the substrate by a strong base. nih.gov This is followed by an intermolecular proton exchange between the resulting carbanion and a deuterated solvent, which serves as the deuterium source. nih.gov

A notable example is the use of potassium hydroxide (B78521) (KOH) in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) at elevated temperatures. This system has been used for the deuteration of N-heterocycles coupled with alkynes. A plausible mechanism in this superbasic system begins with the base-promoted H-D exchange on the terminal alkyne. This is followed by proton abstraction from the N-heterocycle, which then undergoes a nucleophilic addition to the alkyne. nih.gov The electronic properties of the substrate are crucial in determining the extent of deuteration achieved in the reaction. nih.gov

Photocatalytic Hydrogen Isotope Exchange Reactions

Photocatalytic methods represent a modern frontier in deuterium labeling, often proceeding under mild conditions. These reactions utilize light energy to generate highly reactive intermediates that facilitate hydrogen isotope exchange. While extensive research has focused on areas like the α-deuteration of amino C(sp³)–H bonds, the principles are applicable to a range of substrates. researchgate.net

Photocatalysis has been employed for the reductive deuteration of ketones and imines using iron catalysts and for the HIE of alkenes. researchgate.net For instance, iridium catalysts have been used in transfer deuteration reactions where deuterium is transferred from a deuterated source like 2-propanol-d8 (B1362042) to the substrate. marquette.edu In one study, this led to deuterium incorporation at both olefinic and allylic positions, suggesting a competing olefin isomerization process was active. marquette.edu These examples underscore the potential of light-driven processes to access deuterated molecules, although specific applications to the aromatic ring of p-xylene (B151628) require dedicated development.

Metal-Free Deuteration Protocols

Metal-free deuteration strategies are gaining traction due to their cost-effectiveness and reduced risk of metallic contamination in the final product. These methods often rely on acidic or basic conditions to promote H-D exchange.

One prominent metal-free protocol involves the use of a strong acid in deuterated water (D₂O). acs.org For example, the deuteration of 1,2,4-benzenetriol (B23740) in D₂O acidified with sulfuric acid proceeds through a mechanism akin to electrophilic aromatic substitution. acs.org The deuteration pathway involves the protonation (or deuteration) of the aromatic ring to form a carbocation intermediate, which then rearomatizes by losing a proton, resulting in a deuterated product. acs.org The observed selectivity is governed by the resonance stabilization of the carbocation intermediate. acs.org

Additionally, base-mediated deuteration, as described previously, constitutes another significant class of metal-free protocols. A metal-, ligand-, and additive-free route using DMSO-d₆ as both the solvent and deuterium source has been demonstrated to achieve high levels of deuterium incorporation. nih.gov

Electrocatalytic Deuteration Techniques

Electrocatalysis offers a sustainable and highly controllable alternative to conventional chemical methods for deuteration. xmu.edu.cn These techniques use electrical current to drive redox reactions, often employing heavy water (D₂O) as an economical and safe deuterium source while avoiding harsh chemical reagents. xmu.edu.cnxmu.edu.cn

Electrocatalytic reductive deuteration is a powerful method for site-selectively introducing deuterium by replacing a halogen atom on an aromatic ring. xmu.edu.cn This technique is an alternative to traditional methods that often require stoichiometric metal reductants or organometallic reagents. xmu.edu.cnnih.gov The process can be conducted via direct electrosynthesis, where the aryl halide is reduced directly at the cathode to form a radical intermediate. xmu.edu.cn This radical can be further reduced to an anion, which then reacts with D₂O to yield the deuterated product. nih.gov

This method has been successfully applied to a wide range of aryl halides, demonstrating good functional group tolerance. xmu.edu.cn For example, a palladium-catalyzed electrochemical strategy has been reported for the deuteration of various organic molecules using D₂O. xmu.edu.cn Flow-based systems using proton-exchange membrane (PEM) reactors have also been developed for the deuterodehalogenation of (hetero)aryl halides, offering mild reaction conditions. researchgate.netresearchgate.net

Table 2: Electrocatalytic Dehalogenative Deuteration

| Technique | Key Feature | Deuterium Source | Advantage | Citation |

|---|---|---|---|---|

| Direct Electrosynthesis | Reduction of aryl halide at the cathode to form a radical intermediate. | D₂O | Avoids toxic deuterated reagents and transition metal catalysts. | xmu.edu.cn |

| PEM Reactor | Electrocatalytic reduction in a flow system. | D₂O | Mild conditions and applicability to (hetero)aryl halides. | researchgate.netresearchgate.net |

A highly innovative and cost-effective method for deuteration involves the electrolysis of a glucose and heavy water (D₂O) mixture within a specialized membrane reactor. rsc.orgresearchgate.net This technique utilizes a proton-conducting graphene oxide membrane (GOM) with electrodes such as Pt/C and IrO₂/Al₂O₃. rsc.org

The key finding from this research is that the addition of glucose significantly enhances the production of deuterium gas (D*), likely due to the efficient H⁺–D⁺ exchange of D₂O within the membrane and at the cathode. researchgate.net This increased availability of active deuterium species leads to effective deuteration of organic substrates under mild conditions. researchgate.net The method has been successfully applied to deuterate the C(sp³)–H bonds of methyl groups in aromatic compounds, including o-xylene and 1,3,5-trimethylbenzene, achieving high deuterium incorporation and excellent yields. rsc.orgresearchgate.net This approach holds significant promise for the synthesis of deuterated analogues of compounds like 1,4-dimethylbenzene. researchgate.net

Table 3: Findings from Glucose-Heavy Water Electrolysis

| Substrate Class | Reactor System | Key Observation | Outcome | Citation |

|---|

Deuterodefluorination of Aromatic Compounds

Dehalogenation, including deuterodefluorination, represents a powerful method for the site-specific introduction of deuterium into aromatic rings. acs.org This strategy involves the synthesis of a fluorinated or otherwise halogenated analogue of the target molecule, followed by the replacement of the halogen atoms with deuterium. While a plethora of techniques for reductive and dehalogenative deuteration are emerging in the synthetic toolkit, the general principle remains consistent. acs.org

The process typically begins with a precursor such as 1,4-difluoro-2,5-dimethylbenzene or a related polyhalogenated xylene. This precursor is then subjected to a reaction that cleaves the carbon-halogen bond and forms a carbon-deuterium bond. The choice of deuterium source and catalyst is critical for achieving high efficiency and isotopic enrichment. Although specific examples detailing the deuterodefluorination to yield 1,4-Dimethyl(2H_4_)benzene are not broadly documented in foundational literature, the methodology is analogous to other dehalogenative deuterations. For instance, methods developed for iodine-deuterium (I/D) exchange on anilines using D₂O as the deuterium source and an additive like thionyl chloride demonstrate the feasibility of this approach on halogenated aromatics. rroij.com

Table 1: Illustrative Conditions for Dehalogenative Deuteration This table illustrates general conditions for a related dehalogenation reaction which can be conceptually applied to deuterodefluorination.

| Substrate Type | Deuterium Source | Additive/Catalyst | Temperature | Time | Reference |

| Iodo-aniline | D₂O | Thionyl Chloride | 130°C (Microwave) | 30 min | rroij.com |

Deuteration via Precursor Modification

An alternative and highly versatile approach to synthesizing deuterated aromatic compounds is through the modification of precursors using deuterated reagents. This allows for the incorporation of deuterium at specific molecular positions before the final aromatic ring system is fully constructed or modified.

The use of isotopically labeled analogues of common organic reagents is a cornerstone of modern deuteration chemistry. acs.org Multicomponent reactions (MCRs) are particularly well-suited for this strategy, as they allow for the assembly of complex molecules from several simpler, potentially deuterated, building blocks in a single pot. beilstein-journals.orgnih.gov

For the synthesis of precursors to 1,4-Dimethyl(2H_4_)benzene, one could envision a pathway where key reagents contribute deuterium atoms to the final structure. Reagents such as [D₁]-aldehydes, [D₂]-formic acid, and [D₂]-isocyanides have been successfully employed in various MCRs to produce a diverse array of deuterated products with good yields and no deuterium scrambling. beilstein-journals.orgnih.gov For example, a modified Leuckart-Wallach reaction can be used to prepare [D₃]-formamides, which in turn can be converted to [D₂]-isonitriles, highlighting a pathway to incorporate deuterium at benzylic positions. beilstein-archives.org

A notable deuterium source is D₂O, which can be used in the presence of additives to facilitate deuterium exchange. rroij.com Microwave-promoted iodine-deuterium exchange on anilines using D₂O as the source and thionyl chloride as an additive has proven effective, achieving high deuterium content in short reaction times. rroij.com

Table 2: Optimization of a Deuterated Leuckart-Wallach Reaction This table shows the optimization for the synthesis of a deuterated formamide (B127407), a versatile precursor.

| Entry | Equivalents of Formamide | Reaction Conditions | Yield (%) | Deuteration (%) | Reference |

| 1 | 10 | 170 °C, 3 h | 45 | 80 | nih.gov |

| 2 | 1 | 170 °C, 3 h | 30 | >95 | nih.gov |

| 3 | 1 | 180 °C, 5 min (Microwave) | 88 | >95 | nih.gov |

The data indicates that using minimal formamide with excess [D₂]-formic acid under microwave irradiation provides excellent yields and high levels of deuteration for the formamide product. nih.gov

The synthesis of the required precursor, for example, 2,5-dimethylaniline-3,4,6-d₃, can be achieved through H/D exchange reactions. A robust method for the selective deuteration of anilines utilizes a nanostructured iron catalyst with D₂O as the deuterium source, a process that has been successfully scaled up to the kilogram level. nih.gov Aniline-2,3,4,5,6-d₅ is also a commercially available building block that can be used in chemical synthesis. zeotope.com

Once the deuterated aniline (B41778) is obtained, the amino group is removed. A reliable and rapid method for such deuterodeaminations uses O-diphenylphosphinylhydroxylamine (DPPH) in the presence of a base, with D₂O serving as the deuterium source for any remaining exchangeable protons. nih.gov This method is notable for its mild conditions and the production of water-soluble byproducts, which simplifies purification. nih.gov The transformation has been successfully applied to a wide range of aryl amines, achieving high yields and efficient deuterium incorporation. nih.gov

Table 3: Deuterodeamination of Various Primary Amines This table showcases the effectiveness of the deamination method across different substrates, demonstrating its potential applicability to a deuterated 2,5-dimethylaniline.

| Substrate (Amine) | Product | Yield (%) | Deuterium Incorporation (%) | Reference |

| 4-Phenylaniline | Biphenyl | 91 | 95 | nih.gov |

| Tryptamine | 3-Ethylindole | 95 | 96 | nih.gov |

| 4-Methoxyaniline | Anisole | 85 | N/A (Hydrodeamination) | nih.gov |

The proposed mechanism for this deamination suggests a pathway that can be adapted for deuterodeamination by using D₂O, ensuring high levels of deuterium are incorporated into the final product. nih.gov

Spectroscopic and Analytical Characterization of 1,4 Dimethyl 2h 4 Benzene Isologs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the analysis of deuterated molecules, providing detailed information at the atomic level.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Isotopic Perturbations

In the ¹H NMR spectrum of unlabeled 1,4-dimethylbenzene (p-xylene), two distinct signals are typically observed due to the molecule's symmetry. docbrown.infolibretexts.org The protons on the two methyl groups are chemically equivalent, as are the four protons on the aromatic ring. docbrown.infolibretexts.org This results in a signal for the methyl protons and a signal for the aromatic protons. docbrown.infovaia.com The expected integration ratio of the aromatic protons to the methyl protons is 4:6, which simplifies to 2:3. vaia.comlibretexts.org

For 1,4-Dimethyl(2H₄)benzene, where the four aromatic protons are replaced by deuterium (B1214612) atoms, the ¹H NMR spectrum is significantly simplified. The signal corresponding to the aromatic protons (typically around 7.05 ppm) disappears. docbrown.info The spectrum is dominated by a single peak for the six methyl protons (around 2.3 ppm). docbrown.info

Isotopic perturbations can sometimes be observed. The replacement of neighboring protons with deuterons can cause small changes in the chemical shift of the remaining protons, a phenomenon known as an isotope shift. Furthermore, spin-spin coupling between protons and deuterons (H-D coupling) can lead to splitting of the proton signals, although this is not always resolved. oup.com

Table 1: ¹H NMR Chemical Shifts for p-Xylene (B151628) Isotopologs

| Compound | Protons | Chemical Shift (ppm) | Multiplicity |

| 1,4-Dimethylbenzene | Aromatic | ~7.05 | Singlet |

| Methyl | ~2.30 | Singlet | |

| 1,4-Dimethyl(2H₄)benzene | Methyl | ~2.3 | Singlet |

Note: Chemical shifts can vary slightly depending on the solvent used. carlroth.com

Deuterium Nuclear Magnetic Resonance (²H NMR) for Site-Specific Labeling Confirmation

²H NMR spectroscopy is a direct method to confirm the site-specific incorporation of deuterium. researchgate.net In the case of 1,4-Dimethyl(2H₄)benzene, a single resonance in the ²H NMR spectrum corresponding to the aromatic deuterons would be expected. researchgate.net This provides unequivocal evidence that the deuterium atoms are located on the benzene (B151609) ring and not on the methyl groups. oup.com The chemical shift of the deuterium signal is very similar to that of the corresponding proton in the unlabeled molecule. The presence of distinct signals for deuterons in different chemical environments allows for precise confirmation of the labeling pattern. researchgate.netresearchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Deuterium Isotope Effects on Chemical Shifts

The ¹³C NMR spectrum of unlabeled 1,4-dimethylbenzene shows three signals, corresponding to the two equivalent methyl carbons, the four equivalent aromatic carbons bearing a hydrogen atom, and the two equivalent aromatic carbons bearing a methyl group. docbrown.info

In 1,4-Dimethyl(2H₄)benzene, the ¹³C NMR spectrum will still show three main signals, but with notable differences due to deuterium isotope effects. The carbon atoms directly bonded to deuterium (C-D) will exhibit a characteristic splitting pattern in the proton-coupled ¹³C NMR spectrum due to one-bond carbon-deuterium (¹³C-¹H) coupling. In a proton-decoupled spectrum, these signals often appear as multiplets or broadened singlets due to the quadrupole relaxation of the deuterium nucleus.

More significantly, deuterium substitution induces small upfield shifts (to lower ppm values) in the resonances of the deuterated carbons and often on adjacent carbons as well. tandfonline.com This "isotope shift" is a well-documented phenomenon.

Table 2: Representative ¹³C NMR Chemical Shifts for p-Xylene

| Carbon Atom | 1,4-Dimethylbenzene (p-Xylene) Chemical Shift (ppm) |

| Methyl Carbons | ~21 |

| Aromatic CH Carbons | ~129 |

| Aromatic C-CH₃ Carbons | ~135 |

Note: The chemical shifts for 1,4-Dimethyl(2H₄)benzene would be similar, with slight upfield shifts for the deuterated aromatic carbons. docbrown.info

Advanced NMR Techniques for Structural Elucidation of Deuterated Analogues

Advanced, multi-dimensional NMR techniques are invaluable for the complete structural assignment of complex molecules, including deuterated analogs. ipb.pt

COSY (Correlation Spectroscopy): This 2D NMR experiment shows correlations between coupled protons. In the case of a partially deuterated p-xylene, COSY could be used to identify which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These 2D experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.org For 1,4-Dimethyl(2H₄)benzene, an HSQC/HMQC spectrum would show a correlation between the methyl proton signal and the methyl carbon signal. The absence of correlations to the aromatic carbons would further confirm the deuteration pattern.

These advanced techniques provide a comprehensive picture of the molecular structure and confirm the isotopic labeling with a high degree of certainty. emerypharma.com

Mass Spectrometry (MS) for Isotopic Abundance Determination

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and analyzing its isotopic composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Ratio Analysis

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for analyzing mixtures and determining the isotopic purity of labeled compounds. oup.comnih.gov

For 1,4-Dimethyl(2H₄)benzene, the gas chromatogram would show a single peak corresponding to the compound. The mass spectrum of this peak provides crucial information. The molecular ion peak (M+) for unlabeled p-xylene appears at a mass-to-charge ratio (m/z) of 106. nist.govdocbrown.info For 1,4-Dimethyl(2H₄)benzene, the molecular ion peak is expected to be at m/z 110, reflecting the replacement of four hydrogen atoms (mass ~1 amu) with four deuterium atoms (mass ~2 amu). nih.gov

By analyzing the relative intensities of the peaks at m/z 106, 107, 108, 109, and 110, the isotopic distribution and the percentage of deuteration can be accurately determined. researchgate.net For example, a high-purity sample of 1,4-Dimethyl(2H₄)benzene would show a very intense peak at m/z 110 and minimal peaks at lower masses corresponding to less-deuterated species. The fragmentation pattern in the mass spectrum can also provide structural information, although it is often complex for aromatic compounds. docbrown.info Isotope dilution methods using GC-MS, where a known amount of a deuterated standard is added to a sample, can be used for precise quantification. oup.comnih.gov

Table 3: Predicted Molecular Ion Peaks in Mass Spectrometry

| Compound | Molecular Formula | Expected Molecular Ion (M+) Peak (m/z) |

| 1,4-Dimethylbenzene (p-Xylene) | C₈H₁₀ | 106 |

| 1,4-Dimethyl(2H₄)benzene | C₈H₆D₄ | 110 |

Isotope Dilution Mass Spectrometry (IDMS) Principles and Applications

Isotope Dilution Mass Spectrometry (IDMS) is a primary analytical method for determining the quantity of a substance with high accuracy and precision. osti.govresearchgate.net The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as an isotopic standard or spike, to the sample. osti.gov For the analysis of organic compounds like 1,4-dimethylbenzene, a deuterated analogue such as 1,4-Dimethyl(2H_4_)benzene serves as an ideal internal standard. psu.edu

After the standard is added to the sample, it is crucial to achieve complete homogenization and isotopic equilibration, meaning the isotopic standard must be thoroughly mixed with the native analyte. osti.govescholarship.org Following equilibration, the sample undergoes extraction, cleanup, and analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS). psu.edu The key advantage of IDMS is that the quantitative accuracy is not dependent on the complete recovery of the analyte from the sample matrix. psu.edursc.org Since the isotopically labeled standard has nearly identical chemical and physical properties to the native analyte, any losses during the sample preparation and analysis will affect both the analyte and the standard equally. psu.eduescholarship.org

The quantification is based on measuring the change in the isotopic ratio of the analyte in the spiked sample. osti.gov By measuring the ratio of a specific mass fragment of the native analyte to the corresponding fragment of the deuterated standard, the initial concentration of the analyte in the sample can be calculated with high accuracy. researchgate.netrsc.org

Applications: The application of IDMS using deuterated standards is widespread in the quantitative analysis of organic pollutants. It is a benchmark method used by metrology institutes and research laboratories for the certification of reference materials and for providing high-accuracy measurements for environmental monitoring. researchgate.netpsu.edubipm.org

Environmental Analysis: Deuterated polycyclic aromatic hydrocarbons (PAHs) and polychlorinated biphenyls (PCBs) are commonly used as internal standards for their quantification in complex matrices like soil, sediment, and air particulate matter. psu.eduescholarship.orgbipm.org The use of 1,4-Dimethyl(2H_4_)benzene and other deuterated aromatic hydrocarbons allows for the accurate determination of these pollutants, overcoming matrix effects and low extraction recoveries that can bias other methods. psu.edu

Food Safety: The technique is applied to determine regulated contaminants in food products, such as PAHs in smoked tea, ensuring compliance with safety standards. bipm.org

Bioavailability Studies: IDMS can be used to determine the fraction of a contaminant in soil or sediment that is accessible and potentially bioavailable to organisms, providing a more realistic risk assessment than simply measuring the total concentration. escholarship.org

The selection of the isotopic label (e.g., deuterium vs. carbon-13) can sometimes influence the results, as differences in recovery have been noted in certain sample types. rsc.org However, the principle remains a robust foundation for quantitative analysis. psu.edursc.org

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within a molecule. acs.orgnih.gov These two techniques are complementary; IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. acs.orgnih.gov For molecules with a center of symmetry, like 1,4-dimethylbenzene, certain vibrations may be active in only one of the two techniques (Rule of Mutual Exclusion). nih.gov

Infrared (IR) Spectroscopy: Deuterium-Induced Band Shifts

The substitution of hydrogen with its heavier isotope, deuterium, has a predictable effect on the vibrational frequencies of a molecule. According to the simple harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. msu.edu Since deuterium has twice the mass of hydrogen, substituting H with D increases the reduced mass, leading to a decrease in the frequency of the corresponding vibrational mode. msu.eduresearchgate.net This phenomenon is known as a deuterium-induced band shift.

In 1,4-Dimethyl(2H_4_)benzene, the four hydrogen atoms on the benzene ring are replaced with deuterium. This primarily affects the C-H stretching and bending vibrations associated with the aromatic ring.

Aromatic C-H Stretching: For non-deuterated 1,4-dimethylbenzene (p-xylene), the aromatic C-H stretching vibrations appear in the region of 3080-3030 cm⁻¹. docbrown.info Upon deuteration of the ring, the corresponding C-D stretching vibrations are expected to shift to a significantly lower wavenumber, approximately in the range of 2250-2300 cm⁻¹. This shift can be estimated by the approximate factor of 1/√2 (≈ 0.707).

Out-of-Plane C-H Bending: The strong absorption bands related to out-of-plane (o.o.p.) C-H bending are highly characteristic of the substitution pattern on the benzene ring. For para-substituted benzenes, this typically occurs around 830 cm⁻¹. wiley.com Deuteration of the ring will also shift this C-D bending mode to a lower frequency.

The table below summarizes the expected shifts for key vibrational modes upon deuteration of the aromatic ring in 1,4-dimethylbenzene.

| Vibrational Mode | 1,4-Dimethylbenzene (p-xylene) Wavenumber (cm⁻¹) | 1,4-Dimethyl(2H_4_)benzene (p-xylene-d₄) Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H/C-D Stretching | ~3030 - 3080 | ~2250 - 2300 (Calculated) | msu.edudocbrown.info |

| Methyl C-H Stretching | ~2845 - 2975 | ~2845 - 2975 (Unaffected) | docbrown.info |

| Aromatic Ring Vibrations | ~1500, ~1600 | Slightly shifted | docbrown.info |

| Out-of-Plane C-H/C-D Bending | ~830 | Shifted to lower frequency | wiley.com |

Raman Spectroscopy: Analysis of Deuterium-Substituted Vibrational Modes

Raman spectroscopy is an effective tool for studying the vibrational modes of symmetric molecules like 1,4-Dimethyl(2H_4_)benzene. The substitution of the four ring hydrogens with deuterium (p-xylene-d₄) provides valuable insight into the nature of the molecular vibrations. Studies have focused on the low-frequency Raman spectra of crystalline p-xylene-d₄ to understand the coupling between intramolecular (internal to the molecule) and intermolecular (between molecules in the crystal) vibrations. oup.com

In the Raman spectrum of p-xylene-d₄, the vibrational modes involving the deuterium atoms are shifted to lower frequencies compared to the non-deuterated isotopolog. This isotopic effect is crucial for assigning the observed Raman bands to specific molecular motions. oup.com For example, the intramolecular torsional vibration of the methyl (CH₃) group can couple with the intermolecular rotational vibrations (librations) of the molecule in the crystal lattice at low temperatures. oup.com The analysis of p-xylene-d₄ helps to distinguish these coupled modes from other vibrations.

The table below presents some of the observed low-frequency Raman bands for crystalline 1,4-Dimethyl(2H_4_)benzene at 0 °C and their assignments.

| Observed Wavenumber (cm⁻¹) at 0 °C | Symmetry Species | Assignment | Reference |

|---|---|---|---|

| 62 | b₃g | Intermolecular Rotational Vibration | oup.com |

| 85 | a_g | Intermolecular Rotational Vibration | oup.com |

| 123 | b₁g | Intermolecular Rotational Vibration | oup.com |

The study of deuterated isotopologs like p-xylene-d₄ is essential for a complete vibrational analysis, allowing for a more confident assignment of the fundamental vibrational modes of the parent molecule. oup.comnih.gov

Theoretical and Computational Chemistry Approaches to 1,4 Dimethyl 2h 4 Benzene

Quantum Chemical Calculations of Isotopic Effects

Quantum chemical calculations are instrumental in elucidating the isotopic effects that arise from the substitution of hydrogen with deuterium (B1214612) in 1,4-dimethyl(2H_4_)benzene. These effects, though small, can have a measurable impact on the molecule's behavior and spectroscopic signatures.

Ab initio and Density Functional Theory (DFT) methods are at the forefront of computational studies on deuterium-substituted aromatic compounds. These approaches allow for the accurate calculation of molecular energies, structures, and properties, providing a detailed understanding of the consequences of isotopic labeling.

Studies on related deuterated aromatic systems have demonstrated that DFT methods, such as those employing the B3LYP functional, are effective in predicting the structural and thermodynamic properties of these molecules. For instance, calculations on deuterated xylenes (B1142099) have been used to investigate reaction mechanisms and regioselectivity in processes like H/D exchange. nih.gov Computational studies have corroborated experimental findings that steric factors play a primary role in determining the site of deuteration in xylenes. nih.gov

The substitution of hydrogen with the heavier deuterium isotope primarily affects the vibrational frequencies of the molecule due to the change in mass. This, in turn, influences the zero-point vibrational energy (ZPVE), which can lead to observable kinetic isotope effects in chemical reactions.

In the context of 1,4-dimethyl(2H_4_)benzene, DFT calculations can be employed to model the changes in the electronic and geometric structure upon deuteration of the aromatic ring. While the equilibrium geometry is not significantly altered, the vibrational modes involving the C-D bonds are notably different from the C-H bonds in the parent p-xylene (B151628) molecule.

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which are crucial for the characterization of molecules. For 1,4-dimethyl(2H_4_)benzene, these calculations can predict how deuterium substitution alters its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.

NMR Shielding Constants: The chemical shifts observed in NMR spectroscopy are determined by the magnetic shielding of the nuclei. Isotope effects on NMR chemical shifts, particularly for carbon-13, are well-documented. kit.edu The substitution of hydrogen with deuterium can cause small but detectable changes in the 13C chemical shifts of neighboring carbon atoms. These deuterium-induced isotope shifts (nΔC(D)) are a result of the changes in vibrational averaging of the molecular geometry and electronic structure. kit.edu DFT calculations, using functionals like B3LYP and appropriate basis sets (e.g., 6-311++G(d,p)), can predict these subtle changes in NMR shielding constants. drexel.edu For large biomolecules, DFT calculations of deuterium isotope effects on 13C chemical shifts have proven to be a valuable tool in structural studies. drexel.edu

Vibrational Frequencies: The most direct consequence of deuterium substitution is the shift in vibrational frequencies. The C-D stretching and bending vibrations occur at lower frequencies compared to the corresponding C-H vibrations due to the heavier mass of deuterium. Quantum chemical calculations can accurately predict these vibrational frequencies. For example, DFT calculations have been used to compute the vibrational modes of benzene (B151609) and its derivatives, showing good agreement with experimental data. researchgate.net The predicted vibrational spectrum for 1,4-dimethyl(2H_4_)benzene would show characteristic C-D vibrational modes, distinguishing it from its non-deuterated counterpart.

Below is a table showcasing representative calculated vibrational frequencies for benzene, which serves as a foundational model for understanding the vibrations in substituted benzenes like 1,4-dimethyl(2H_4_)benzene.

| Vibrational Mode Description | Calculated Frequency (cm⁻¹) for Benzene |

|---|---|

| CH bending (out of plane) | 671 |

| In-plane CH bending + ring deformation | 1033 |

| Ring (C=C) stretching + deformation | 1464 |

| CH stretching (in plane) | 3117 |

Calculated vibrational frequencies for benzene using DFT. researchgate.net

Modeling of Molecular Geometry and Conformational Dynamics with Deuterium Labeling

Computational modeling provides detailed insights into the three-dimensional structure and dynamic behavior of 1,4-dimethyl(2H_4_)benzene.

The conformational dynamics of the methyl groups in p-xylene and its deuterated analogues can also be investigated using computational methods. Deuterium NMR studies of p-xylene in clathrate hosts have shown that while the molecule itself may be rigidly held, the methyl groups can undergo rapid rotation. mdpi.com Molecular dynamics simulations, informed by quantum chemical calculations, can model these rotational barriers and the influence of deuterium substitution on the dynamics. The primary effect of deuteration on conformational dynamics is through the modification of the moments of inertia of the rotating groups.

The table below presents key geometric parameters for p-xylene, which are expected to be very similar for 1,4-dimethyl(2H_4_)benzene, as determined by computational methods.

| Parameter | Calculated Value for p-Xylene |

|---|---|

| C-C (aromatic) bond length | ~1.39 Å |

| C-C (methyl) bond length | ~1.54 Å |

| C-H (aromatic) bond length | ~1.08 Å |

| C-H (methyl) bond length | ~1.09 Å |

| C-C-C (aromatic) bond angle | ~120° |

Representative calculated geometric parameters for p-xylene. researchgate.net

Transition State Theory and Isotopic Perturbations in Reaction Pathways

Transition state theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates by considering the equilibrium between reactants and a high-energy transition state complex. researchgate.net Isotopic substitution, as in 1,4-dimethyl(2H_4_)benzene, can perturb the energy of the transition state and the reactants, leading to a kinetic isotope effect (KIE).

Computational studies of reactions involving xylenes, such as isomerization and oxidation, often employ TST to calculate reaction rates and understand mechanisms. For example, the isomerization of m-xylene (B151644) has been investigated using metadynamics, a computational method that can explore complex reaction pathways and identify transition states. These studies have shown how catalysts can stabilize the transition state and influence reaction selectivity.

In the case of 1,4-dimethyl(2H_4_)benzene, the deuteration of the aromatic ring would primarily affect reactions where a C-D bond is broken or formed in the rate-determining step, or where the vibrational frequencies of the aromatic ring are significantly altered in the transition state. For instance, in electrophilic aromatic substitution reactions, the breaking of a C-D bond at the site of substitution would lead to a primary KIE.

Experimental and computational studies on the oxidation of deuterated p-xylene have revealed significant intramolecular isotope effects. Deuteration of the aromatic ring resulted in a substantial inverse isotope effect, indicating a change in hybridization from sp2 to sp3 at the carbon atom bonded to deuterium in the transition state. This type of detailed analysis, combining experimental data with computational modeling, is crucial for elucidating complex reaction mechanisms.

Kinetic Isotope Effect Kie Studies and Mechanistic Investigations with Deuterated 1,4 Dimethylbenzene

Principles of Kinetic Isotope Effects (Primary, Secondary, Anharmonic)

The kinetic isotope effect is the ratio of the rate constant of a reaction with a light isotope (k_L) to the rate constant of the same reaction with a heavy isotope (k_H). dalalinstitute.com When hydrogen is replaced by deuterium (B1214612), this is expressed as k_H/k_D. libretexts.org This effect arises primarily from the difference in zero-point vibrational energy (ZPE) between a C-H and a C-D bond. libretexts.orgopenochem.org The C-D bond is stronger and has a lower ZPE than a C-H bond, meaning more energy is required to break it. libretexts.orglibretexts.org This difference in required energy leads to a slower reaction rate for the deuterated compound when the bond is broken in the rate-determining step. libretexts.org

Primary Kinetic Isotope Effect (PKIE) A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of the reaction. libretexts.orgprimescholars.comslideshare.net For C-H bond cleavage, the replacement of hydrogen with deuterium leads to a "normal" KIE, where the k_H/k_D ratio is greater than 1. researchgate.net The magnitude of the primary KIE is influenced by the mass difference between the isotopes, temperature, and the specific reaction mechanism. numberanalytics.com Typical primary deuterium isotope effects (k_H/k_D) at room temperature are in the range of 6 to 8. openochem.org A significant primary KIE is strong evidence that the C-H bond is being cleaved in the rate-limiting step. fiveable.me

Secondary Kinetic Isotope Effect (SKIE) A secondary KIE occurs when the isotopic substitution is on an atom that is not directly involved in bond-making or bond-breaking in the rate-determining step. slideshare.netwikipedia.orgnumberanalytics.com These effects are generally much smaller than primary KIEs. wikipedia.org They are classified based on the position of the isotope relative to the reaction center (e.g., α, β). Secondary KIEs arise from changes in the vibrational environment of the isotopic atom as the reaction proceeds, often due to a change in hybridization at the reaction center. slideshare.netepfl.ch For instance, a change from sp³ to sp² hybridization at a carbon atom often results in a normal SKIE (k_H/k_D ≈ 1.1-1.2), while a change from sp² to sp³ can lead to an inverse SKIE (k_H/k_D ≈ 0.8-0.9). wikipedia.orgepfl.ch

Anharmonic Effects The standard model for explaining KIEs assumes harmonic vibrations, but real molecular vibrations are anharmonic. nih.gov Anharmonicity means that the vibrational energy levels are not equally spaced. acs.org While often a small correction, accounting for anharmonicity can be crucial for accurately calculating KIEs, especially in reactions involving significant quantum tunneling. acs.orgcdnsciencepub.com In some cases, anharmonicity of the vibrational ground state has been used to explain unexpectedly large isotope effects. cdnsciencepub.com However, for many KIE calculations, the effects of anharmonicity in excited vibrational states are considered negligible at lower temperatures due to cancellation effects. cdnsciencepub.com

| Effect Type | Description | Typical k_H/k_D Value |

| Primary (PKIE) | Isotope is at the bond being broken/formed in the rate-determining step. libretexts.orgprimescholars.com | > 1 (Normal KIE), typically 2-8. libretexts.orgcore.ac.uk |

| Secondary (SKIE) | Isotopic substitution is remote from the reacting bond. slideshare.netwikipedia.org | Close to 1 (e.g., 0.8-1.4). wikipedia.orgepfl.ch |

| Inverse KIE | The heavier isotope reacts faster than the lighter one. dalalinstitute.comnumberanalytics.com | < 1 |

Application of Deuterium KIEs in Elucidating Organic Reaction Mechanisms

The measurement of deuterium KIEs is a powerful method for probing the details of organic reaction mechanisms. By strategically placing deuterium atoms in a reactant molecule, chemists can deduce critical information about the reaction pathway.

A primary kinetic isotope effect is a key indicator that a C-H bond is cleaved in the rate-determining step of a reaction. pkusz.edu.cn If a significant k_H/k_D value (typically > 2) is observed, it provides strong evidence that the cleavage of this bond is kinetically significant. fiveable.menih.gov For example, in enzyme-catalyzed reactions, a primary deuterium KIE of 5.5 was measured for the cleavage of a C-H bond, confirming this step was rate-limiting. nih.gov Conversely, a k_H/k_D value near unity suggests that C-H bond cleavage occurs either before or after the rate-determining step, or that the bond is not broken at all. nih.govresearchgate.net

Kinetic isotope effects are instrumental in distinguishing between concerted mechanisms, where all bond-breaking and bond-forming events occur in a single step, and stepwise mechanisms, which involve one or more intermediates. diva-portal.org For instance, in a reaction involving the transfer of both a proton and a hydride, observing significant primary KIEs for both transfers supports a concerted mechanism. diva-portal.org In contrast, if a reaction proceeds stepwise, a KIE would only be expected for the rate-determining step. Double isotope fractionation, which measures the effect of one isotopic substitution on the KIE of another, is a sophisticated technique that can provide clear evidence for a stepwise pathway. nih.gov It has been successfully used to determine that the dehydrogenation of L-malate by malic enzyme occurs in a stepwise fashion. nih.gov

In electrophilic aromatic substitution (EAS) reactions, deuterium labeling can be used to probe the mechanism. For many EAS reactions, such as nitration and halogenation, the cleavage of the C-H bond is not the rate-determining step. The slow step is the attack of the electrophile on the aromatic ring to form the resonance-stabilized carbocation intermediate (the arenium ion). quora.com Consequently, replacing aromatic hydrogens with deuterium atoms does not significantly affect the reaction rate, and the k_H/k_D is close to 1. However, in reactions where the initial electrophilic attack is reversible, such as sulfonation, the subsequent C-H (or C-D) bond cleavage to restore aromaticity can become partially rate-limiting. quora.com This results in a small but significant primary KIE. Furthermore, aromatic rings like benzene (B151609) can be fully deuterated by treatment with a strong deuterated acid, such as D₂SO₄. youtube.comaklectures.com This occurs through a series of reversible electrophilic substitution steps where D⁺ acts as the electrophile. aklectures.compressbooks.pub

Deuterium KIEs are widely used to differentiate between various elimination and substitution pathways.

Elimination Reactions: The E2 reaction, a single-step concerted process, involves the cleavage of a C-H bond in its rate-determining step. libretexts.orglibretexts.org Therefore, substituting a β-hydrogen with deuterium results in a substantial primary KIE, typically between 3 and 8. fiveable.me For example, the E2 reaction of 2-bromopropane (B125204) with sodium ethoxide is 6.7 times faster than that of its deuterated analogue, providing strong evidence for the concerted E2 mechanism. libretexts.org In contrast, the E1 reaction proceeds via a carbocation intermediate, and the C-H bond is broken in a separate, fast step after the rate-limiting formation of the carbocation. Thus, E1 reactions exhibit no significant primary KIE (k_H/k_D ≈ 1). libretexts.org

Nucleophilic Substitution Reactions: Secondary KIEs are particularly useful for distinguishing between S_N1 and S_N2 reactions. wikipedia.org In an S_N1 reaction, the α-carbon undergoes rehybridization from sp³ to sp² in the rate-determining step to form a carbocation. This change leads to a normal α-secondary KIE (k_H/k_D > 1, typically 1.1-1.25). wikipedia.org In an S_N2 reaction, the α-carbon is part of a trigonal bipyramidal transition state and remains sp²-like but more sterically crowded. This typically results in a KIE that is close to unity or slightly inverse (k_H/k_D ≤ 1). dalalinstitute.com

| Reaction Type | Rate-Determining Step | Expected k_H/k_D |

| S_N1 | Carbocation formation (C-Leaving Group bond breaks) | α-SKIE: > 1 (e.g., 1.15) wikipedia.org |

| S_N2 | Nucleophilic attack and leaving group departure (concerted) | α-SKIE: ≈ 1 or slightly < 1 dalalinstitute.com |

| E1 | Carbocation formation (C-Leaving Group bond breaks) | No primary KIE (≈ 1) libretexts.org |

| E2 | Base removes β-H, C=C forms, leaving group departs (concerted) | Primary KIE: > 1 (e.g., 3-8) fiveable.me |

Deuterium Labeling for Tracing Chemical Transformations

Beyond KIE studies, deuterium labeling is a fundamental technique for tracing the path of atoms and fragments through a chemical reaction. marquette.edu Because deuterium is an isotope of hydrogen, it generally does not alter the chemical nature of the reaction pathway, but its greater mass allows it to be tracked. dalalinstitute.comyoutube.com By synthesizing a starting material with deuterium at a specific position, such as in 1,4-dimethyl(D₄)benzene, chemists can follow the label to determine the final position of those atoms in the product. This provides direct evidence for bond formations, bond cleavages, and molecular rearrangements. This method is invaluable for verifying proposed reaction mechanisms and is frequently used in conjunction with analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to locate the deuterium atoms in the reaction products. marquette.edudocbrown.info

Mechanistic Insights into Hydroxylation of Aromatics

The hydroxylation of aromatic compounds is a fundamental reaction in both synthetic chemistry and biology, catalyzed by various enzymes. nih.gov Understanding the precise mechanism of how an oxygen atom is inserted into an aromatic ring is crucial. Kinetic isotope effect (KIE) studies using ring-deuterated p-xylene (B151628) have provided significant insights, particularly for enzymatic hydroxylation.

Research on the diiron enzyme toluene (B28343) 4-monooxygenase has utilized deuterated p-xylene to investigate its aromatic hydroxylation mechanism. nih.govnih.gov When ring-deuterated p-xylene was used as a substrate for the natural isoform of this enzyme, a substantial inverse isotope effect of 0.735 was observed. nih.govnih.gov An inverse KIE (where the deuterated compound reacts faster than the non-deuterated one, kH/kD < 1) is indicative of a change in hybridization at the carbon atom bearing the deuterium from sp² (characteristic of an aromatic ring) to sp³ in the rate-determining step. nih.govresearchgate.netacs.org

This finding strongly supports a mechanism involving the formation of a transient epoxide intermediate. nih.govnih.gov The conversion of a flat sp²-hybridized carbon to a tetrahedral sp³-hybridized carbon creates a more crowded transition state, and the C-D bond, being slightly shorter and having a lower zero-point energy than the C-H bond, can accommodate this change more readily. This result helps to rule out mechanisms where C-H bond breakage is the primary rate-limiting step, which would be expected to show a large, normal kinetic isotope effect (kH/kD > 1). researchgate.net The data suggests that the active-site-directed opening of such position-specific epoxide intermediates may be key to the chemical mechanism and high regiospecificity of these enzymes. nih.gov

| Substrate | Product | Product Distribution (%) | Calculated Isotope Effect (kH/kD) |

|---|---|---|---|

| p-Xylene (protio) | 2,5-Dimethylphenol (B165462) | 96 | 0.735 |

| p-Methylbenzyl alcohol | 4 | ||

| p-Xylene (ring-deuterated) | 2,5-Dimethylphenol | 97 | |

| p-Methylbenzyl alcohol | 3 |

Ring-Opening Reactions of Deuterated Aromatic Model Compounds

Deuterated aromatic compounds also serve as critical models for studying ring-opening and rearrangement reactions. The aromatization of 1,4-dimethylbenzene oxide, an oxygenated derivative of p-xylene, provides a clear example. This compound undergoes rearrangement to form phenolic products, a process that can be investigated through kinetics. researchgate.net

The aromatization of 1,4-dimethylbenzene oxide yields two primary products: 2,5-dimethylphenol and 2,4-dimethylphenol (B51704). researchgate.net The formation of 2,4-dimethylphenol is particularly significant as it occurs through a 1,2-shift of a methyl group, a process known as the "NIH shift". researchgate.net This type of rearrangement is a model for many enzymatic hydroxylations that involve similar 1,2-shifts of side chains and are thought to proceed through arene oxide intermediates. researchgate.net

Kinetic studies of this reaction over a pH range of 1-12 show that the product ratio is pH-dependent. researchgate.net In neutral or basic conditions, the reaction proceeds spontaneously, yielding a product ratio of 13:87 for 2,5-dimethylphenol to 2,4-dimethylphenol. researchgate.net Under acidic conditions, the reaction is acid-catalyzed, and the product ratio shifts to 54:46. researchgate.net While this specific study did not report using deuterated 1,4-dimethylbenzene oxide, it references related work on deuterated naphthalene (B1677914) oxides to elucidate the mechanism. In those analogous systems, significant deuterium retention was observed, and a solvent deuterium kinetic isotope effect was measured, pointing to a mechanism involving a rate-determining 1,2-hydride shift to form an enone that then rapidly tautomerizes to the final phenol (B47542) product. researchgate.net This demonstrates how deuterated models are used to unravel the complex mechanisms of ring-opening and rearrangement.

| Reaction Condition | Rate Constant | Value | Product Ratio (2,5-Dimethylphenol : 2,4-Dimethylphenol) |

|---|---|---|---|

| Spontaneous (pH > 4) | k₀ | 4.8 × 10⁻³ s⁻¹ | 13 : 87 |

| Acid-Catalyzed (pH < 4) | kH1 | 7.3 × 10² M⁻¹ s⁻¹ | 54 : 46 |

| kH2 | 5.3 × 10² M⁻¹ s⁻¹ |

Environmental Metabolism and Degradation Pathway Elucidation of Deuterated Xylene Analogues

Tracer Studies for Anaerobic Biotransformation Pathways

Tracer studies utilizing deuterated xylene analogues have been instrumental in confirming the mechanisms of anaerobic biodegradation. Under anoxic conditions, such as those found in contaminated groundwater aquifers, the initial activation of the highly stable benzene (B151609) ring of xylene is a critical and challenging step for microorganisms.

Research has demonstrated that the primary mechanism for the anaerobic degradation of toluene (B28343) and xylenes (B1142099) is the addition of the hydrocarbon's methyl group to a fumarate (B1241708) molecule, a reaction catalyzed by the enzyme benzylsuccinate synthase or a related analogue. oregonstate.eduresearchgate.net This process forms a benzylsuccinic acid analogue. In the case of p-xylene (B151628), this pathway leads to the formation of 4-methylbenzylsuccinic acid. nih.gov

Deuterated surrogates, such as deuterated p-xylene, are used in field and laboratory studies, like single-well push-pull tests, to track this transformation. oregonstate.eduresearchgate.net By introducing a known quantity of the deuterated compound into a contaminated aquifer, researchers can monitor for the appearance of the corresponding deuterated benzylsuccinic acid analogue. oregonstate.edu The detection of this metabolite provides clear and definitive proof of in situ anaerobic biodegradation, as it could only be formed from the introduced deuterated tracer. oregonstate.eduresearchgate.net This technique is more cost-effective and logistically simpler than methods that require purging the environment of existing non-labeled contaminants. oregonstate.edu

Studies on various anaerobic microbial consortia, including sulfate-reducing, denitrifying, and methanogenic cultures, have confirmed this pathway. oregonstate.edunih.govresearchgate.net The subsequent metabolism of the initial succinate (B1194679) adduct is thought to proceed through a series of reactions analogous to fatty acid β-oxidation. uni-tuebingen.de

Table 1: Key Metabolites in Anaerobic p-Xylene Biotransformation

| Parent Compound | Initial Activating Reaction | Key Intermediate Metabolites Detected | Reference |

|---|---|---|---|

| p-Xylene | Fumarate addition to a methyl group | 4-Methylbenzylsuccinic acid, 4-Methylphenylitaconic acid | nih.gov |

| Toluene (Analogue) | Fumarate addition to the methyl group | Benzylsuccinate, Benzoyl-CoA | researchgate.netuni-tuebingen.de |

| o-Xylene (B151617) (Deuterated Analogue) | Fumarate addition to a methyl group | o-Methyl-BSA-d10 | oregonstate.eduresearchgate.net |

Investigation of Photooxidation Processes in Atmospheric and Aquatic Environments

Photooxidation is a primary degradation pathway for aromatic hydrocarbons like p-xylene in both the atmosphere and sunlit surface waters. The process is primarily initiated by reaction with photochemically generated hydroxyl radicals (•OH). nih.gov Using deuterated p-xylene in these studies helps to determine reaction kinetics and product formation without ambiguity.

In the atmosphere, the vapor-phase reaction of p-xylene with •OH radicals is the most significant degradation process. nih.gov This reaction leads to the formation of a hydroxyl-adduct, which can then react with molecular oxygen (O2). researchgate.net Subsequent reactions can lead to ring cleavage, forming smaller, oxygenated compounds, or the formation of phenolic products. researchgate.netdcceew.gov.au Studies using laser photolysis on deuterated p-xylene have been employed to measure the dissociation rate constants of the excited molecules, providing insight into their atmospheric lifetimes. researchgate.net

The photooxidation of xylenes can also contribute to the formation of secondary pollutants, such as ozone (O3) and secondary organic aerosols (SOA), which are key components of photochemical smog. nih.gov Investigations have shown that under ultraviolet (UV) and vacuum ultraviolet (VUV) irradiation, xylenes undergo photo-isomerization, photodecomposition, and photo-oxidation, producing a variety of intermediates including other aromatic compounds, alkanes, and carbonyls. nih.gov Notably, the photo-isomerization products can account for a significant percentage of the total intermediates. nih.gov

In aquatic environments, direct photolysis and reaction with hydroxyl radicals also contribute to the degradation of dissolved p-xylene. cdc.gov The presence of photosensitizing substances in natural waters, such as humic acids, can accelerate these photooxidation processes.

Table 2: Photodegradation Data for Xylene Isomers

| Parameter | Observation | Conditions | Reference |

|---|---|---|---|

| Degradation Efficiency | 87.5% removal of p-xylene | Initial concentration 860 mg/m³, N₂+O₂+VUV system, 240 min | nih.gov |

| Dominant Process | Photo-isomerization | UV/VUV irradiation | nih.gov |

| Atmospheric Reaction | Reaction with hydroxyl radicals | Typical atmospheric conditions | nih.gov |

| Dissociation Rate Constant (Hot Molecule) | 1.5 (±0.3) x 10⁷ s⁻¹ | 158-nm laser irradiation (deuterated p-xylene) | researchgate.net |

Adsorption and Leaching Studies with Deuterated Hydrocarbons

The fate and transport of p-xylene in soil and groundwater are heavily influenced by its adsorption to soil organic matter and mineral surfaces, and its potential to leach into underlying aquifers. Deuterated hydrocarbons, including deuterated polycyclic aromatic hydrocarbons (PAHs) and benzene, toluene, ethylbenzene, and xylene (BTEX) compounds, serve as excellent surrogates for studying these processes. mdpi.comnih.gov

In these studies, a soil or sediment sample is spiked with a known amount of the deuterated compound, such as 1,4-Dimethyl(2H4)benzene. acs.org The sample is then subjected to conditions that simulate environmental processes, such as aging or extraction procedures, to determine how strongly the compound binds to the solid matrix. mdpi.comresearchgate.net The amount of the deuterated compound recovered provides a measure of its bioavailability and its resistance to desorption. mdpi.com

Studies have shown that the adsorption of aromatic hydrocarbons is influenced by soil properties such as total organic carbon (TOC) content, particle size distribution, and the nature of mineral surfaces. mdpi.comnih.gov For instance, research using deuterium (B1214612) nuclear magnetic resonance (2H NMR) spectroscopy with deuterated benzene and toluene has demonstrated that these molecules become ordered when interacting with clay surfaces, and that the strength of this interaction is influenced by the type of exchangeable cations present on the mineral. nih.gov This suggests that cation-π bonding can play a significant role in the sorption of aromatic compounds to mineral surfaces. nih.gov

Leaching studies often involve column experiments where water is passed through soil amended with the deuterated compound. By analyzing the concentration of the tracer in the leachate over time, a breakthrough curve can be generated, which provides data on the mobility of the compound and its retardation factor relative to a conservative tracer. These studies are crucial for predicting the potential for groundwater contamination.

Table 3: Findings from Adsorption/Desorption Studies with Deuterated Hydrocarbons

| Study Type | Deuterated Compound Used | Key Finding | Reference |

|---|---|---|---|